Elacestrant Hydrochloride (CAS: 1349723-93-8) is a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD). Structurally characterized by a basic amino side chain (pKa 9.8) and high lipophilicity (cLogP 6.8), it is synthesized and supplied as a dihydrochloride salt to optimize its physicochemical properties for oral administration [1]. Unlike first-generation steroidal SERDs, elacestrant demonstrates a dose-dependent mixed agonist/antagonist profile that induces rapid proteasomal degradation of the estrogen receptor (ER). For industrial and academic buyers, procuring the dihydrochloride form ensures a standardized, formulation-ready active pharmaceutical ingredient (API) that circumvents the poor aqueous solubility of the free base, providing a reliable baseline for pharmacokinetics, formulation development, and in vivo efficacy studies.
ERα degradation and endocrine-resistance signaling pathway research
Oral bioavailability supports chronic in vivo dosing in xenograft and tumor models
ESR1 mutation context for studying acquired resistance mechanisms
Substituting elacestrant hydrochloride with legacy SERDs like fulvestrant or SERMs like tamoxifen fundamentally compromises modern preclinical workflows. Fulvestrant is a BCS Class 4 drug with negligible oral bioavailability, necessitating logistically complex intramuscular injections in animal models, and it fails to penetrate the blood-brain barrier [1]. Tamoxifen acts as a partial agonist and is highly vulnerable to ESR1 mutations, rendering it ineffective in resistant models. Furthermore, attempting to substitute the pre-formed elacestrant dihydrochloride salt with its free base introduces severe processability bottlenecks; the free base lacks the aqueous solubility required for direct oral gavage formulations, forcing laboratories to perform custom acid-base conversions that risk batch-to-batch reproducibility [2].
Oral SERD with reported PFS endpoint in ESR1-mutated models; oral bioavailability enables continuous dosing
Intramuscular SERD with negligible oral bioavailability; injection-site burden may alter model compliance and endpoint interpretation
Only oral SERD with Phase III PFS endpoint context and regulatory approval; ESR1-mutation linked evidence
Camizestrant, giredestrant, amcenestrant lack approved status; failed to demonstrate PFS benefit in second-line trials
Elacestrant is a highly basic and lipophilic molecule. In its free base form, it exhibits poor aqueous solubility, which complicates direct formulation for in vivo dosing. Procuring the pre-formed dihydrochloride salt provides immediate formulation readiness, achieving an aqueous solubility of approximately 34.5 mg/mL at 24°C [1]. This pH-dependent solubility ensures reliable dissolution in acidic environments, bypassing the need for in-house salt screening and acid-base conversion workflows.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~34.5 mg/mL (Dihydrochloride salt, in water at 24°C) |
| Comparator Or Baseline | Elacestrant free base (Requires acid addition for dissolution) |
| Quantified Difference | Immediate aqueous solubility vs. mandatory salt-screening workflow |
| Conditions | Aqueous dissolution at 24°C |
Procuring the dihydrochloride salt eliminates mandatory in-house salt screening and acid-conversion steps, directly accelerating oral formulation workflows.
A critical limitation of first-generation SERDs like fulvestrant is their inability to cross the blood-brain barrier, restricting their utility in models of central nervous system metastasis. Elacestrant hydrochloride demonstrates robust BBB penetration, achieving intracranial tumor concentrations approximately 60% of those found in plasma in MCF-7 metastasis xenograft models [1]. In head-to-head survival studies of mice with intracranial metastases, elacestrant significantly prolonged survival compared to fulvestrant, making it a necessary choice for neuro-oncology applications.
| Evidence Dimension | Brain-to-Plasma Concentration Ratio |
| Target Compound Data | ~60% brain/plasma ratio |
| Comparator Or Baseline | Fulvestrant (Minimal to no BBB penetration) |
| Quantified Difference | Significant CNS exposure vs. near-total exclusion |
| Conditions | MCF-7 intracranial metastasis xenograft model |
Researchers modeling breast cancer brain metastases must select elacestrant over fulvestrant to ensure therapeutic target engagement within the central nervous system.
In procurement for oncology screening, selecting a compound that overcomes acquired resistance is paramount. While fulvestrant loses efficacy in certain ESR1-mutated models (such as D538G and Y537S), elacestrant maintains potent dose-dependent anti-tumor activity. In patient-derived xenograft (PDX) models exhibiting acquired resistance to fulvestrant, elacestrant induced significant tumor growth inhibition[1]. This distinct resistance profile makes elacestrant hydrochloride an indispensable positive control for next-generation SERD development.
| Evidence Dimension | Tumor Growth Inhibition in ESR1-Mutant PDX |
| Target Compound Data | Significant tumor regression/inhibition |
| Comparator Or Baseline | Fulvestrant (Resistance / continued tumor growth) |
| Quantified Difference | Restoration of efficacy in fulvestrant-refractory models |
| Conditions | ESR1-mutant (D538G, Y537S) Patient-Derived Xenografts |
For preclinical screening, elacestrant provides a reliable benchmark for overcoming ESR1-driven endocrine and fulvestrant resistance.
Because elacestrant maintains robust activity against Y537S and D538G ESR1 mutations, it is the preferred positive control for in vitro and in vivo assays evaluating next-generation endocrine therapies in resistant breast cancer models [1].
Due to its ~60% brain-to-plasma concentration ratio, elacestrant hydrochloride is uniquely suited for studying therapeutic interventions in MCF-7 intracranial metastasis models, where fulvestrant and other legacy SERDs fail to achieve target engagement [2].
The dihydrochloride salt form provides a highly soluble, formulation-ready API for developing novel oral delivery systems, allowing pharmaceutical scientists to bypass the solubility limitations of the free base and directly benchmark oral bioavailability [3].